molecular formula C5H7ClN2OS B2823831 5-(3-Chloropropoxy)-1,2,3-thiadiazole CAS No. 400083-90-1

5-(3-Chloropropoxy)-1,2,3-thiadiazole

Cat. No.: B2823831
CAS No.: 400083-90-1
M. Wt: 178.63
InChI Key: PFJGKGRTBHWODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloropropoxy)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a chloropropoxy group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropoxy)-1,2,3-thiadiazole typically involves the reaction of 1,2,3-thiadiazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher throughput. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropoxy)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloropropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to form thiadiazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

5-(3-Chloropropoxy)-1,2,3-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chloropropoxy)-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the desired therapeutic or pesticidal effect. The compound may also interact with cell membranes, causing disruption and cell death in microbial organisms .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloropropoxy)-2-hydroxyacetophenone
  • 4-(3-Chloropropoxy)-2-methoxybenzaldehyde
  • 4-(3-Chloropropoxy)acetanilide

Uniqueness

5-(3-Chloropropoxy)-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties compared to other similar compounds. The thiadiazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Additionally, the chloropropoxy group provides a site for further functionalization, allowing for the creation of a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

5-(3-chloropropoxy)thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2OS/c6-2-1-3-9-5-4-7-8-10-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJGKGRTBHWODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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